CCG-257081 - 1922098-90-5

CCG-257081

Catalog Number: EVT-263421
CAS Number: 1922098-90-5
Molecular Formula: C24H19ClF3N3O2
Molecular Weight: 473.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CCG-257081 is an inihibitor of Rho/MRTF/SRF pathway. CCG-257081 has shown efficacy in preventing bleomycin-induced fibrosis in several mouse models.

CCG-1423

Compound Description: CCG-1423 is a small molecule inhibitor that was initially identified through a Myocardin-related transcription factor (MRTF)/Serum response factor (SRF)-dependent luciferase screen. [] It has demonstrated efficacy in various in vitro and in vivo models, including reducing melanoma metastasis and bleomycin-induced fibrosis. [, ] While its precise mechanism of action remains unclear, research suggests that CCG-1423 might exert its effects by targeting pirin, an iron-dependent co-transcription factor involved in MRTF-dependent gene expression. [, ]

CCG-203971

Compound Description: CCG-203971 is another small molecule inhibitor from the same series as CCG-1423 and CCG-257081. [, ] It was discovered through an MRTF/SRF-dependent luciferase screen and has demonstrated promising results in preclinical models of melanoma metastasis and bleomycin-induced fibrosis. [, ]

Relevance: Similar to CCG-1423, CCG-203971 is structurally related to CCG-257081 and shares its anti-fibrotic and anti-metastatic properties. [, ] These compounds are believed to exert their effects by interfering with the MRTF/SRF pathway, potentially through interaction with pirin. [, ]

Lestaurtinib

Compound Description: Lestaurtinib is a small molecule tyrosine kinase inhibitor initially developed for treating chronic myelogenous leukemia. [] It has shown activity against various kinases, including FMS-like tyrosine kinase 3 (FLT3). [] Interestingly, research indicates that lestaurtinib also possesses anti-proliferative effects in prostate cancer cells by inducing cell cycle arrest and senescence. []

Vemurafenib (Vem)

Compound Description: Vemurafenib is a selective inhibitor of the BRAF kinase carrying the V600E mutation, commonly found in melanoma. [] It effectively inhibits the proliferation of BRAFV600E-mutant melanoma cells but often leads to acquired resistance. []

Relevance: While not structurally related to CCG-257081, vemurafenib plays a crucial role in studying the development of resistance to BRAF inhibitors and the potential of combination therapies. [] Research demonstrates that CCG-257081 can enhance the sensitivity of BRAF inhibitor-resistant melanoma cells to vemurafenib and even prevent the emergence of resistance when used in combination. [] This synergistic effect highlights the potential of combining CCG-257081 with existing targeted therapies like vemurafenib to overcome resistance and improve treatment outcomes in melanoma. []

Nintedanib

Compound Description: Nintedanib is an approved anti-fibrotic drug used clinically for treating idiopathic pulmonary fibrosis. [, ] It functions as a multiple-tyrosine kinase inhibitor, targeting various receptors involved in angiogenesis and fibroblast activation. [, ]

Prednisolone

Compound Description: Prednisolone is a corticosteroid medication with potent anti-inflammatory and immunosuppressive properties. [, ] It is often used to manage inflammatory and autoimmune conditions. [, ]

Relevance: Prednisolone represents the standard of care for various inflammatory conditions and serves as a benchmark for evaluating the efficacy and safety of novel anti-inflammatory and anti-fibrotic therapies. [, ] Importantly, studies contrasting CCG-257081 with prednisolone in preclinical models of lung fibrosis revealed striking differences in their effects. [, ] While CCG-257081 effectively prevented fibrosis, prednisolone paradoxically exacerbated lung fibrosis. [, ] This contrasting outcome underscores the potential advantages of targeting specific pathways, like the Rho/MRTF pathway with CCG-257081, over broad immunosuppression with corticosteroids like prednisolone for treating fibrotic diseases. [, ]

Overview

CCG-257081 is a small molecule compound that has garnered attention for its role as an inhibitor of the myocardin-related transcription factor pathway, which is implicated in various cellular processes, including gene expression and cell proliferation. This compound is part of a broader class of compounds designed to target specific molecular pathways in cancer biology, particularly in melanoma treatment.

Source

CCG-257081 was developed at the University of Michigan's Vahlteich Medicinal Chemistry Core. It is synthesized through methods that have been refined to produce both enantiomers of the compound, allowing for detailed analysis of its biological activity and interactions with target proteins.

Classification

CCG-257081 falls under the category of chemical inhibitors, specifically targeting the myocardin-related transcription factor pathway. It has been classified based on its structural properties and biological activity, particularly its ability to modulate gene expression linked to cancer progression.

Synthesis Analysis

Methods

The synthesis of CCG-257081 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available (R)-1-[(tert-Butoxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid.
  2. Chiral Separation: The racemic mixture is separated into its enantiomers using a Lux® 5 µm Amylose-2 chiral column with a gradient solvent mixture (10-90% hexane and isopropanol/methanol) at a flow rate of 15 ml/min over 30 minutes.
  3. Optical Purity Assessment: The optical purity of the enantiomers is confirmed through analytical high-performance liquid chromatography (HPLC) using a chiral column.

Technical details indicate that the absolute configuration of the enantiomers was determined by comparing retention times with independently synthesized products .

Molecular Structure Analysis

Structure

The molecular structure of CCG-257081 can be characterized by its specific functional groups and stereochemistry. The compound features a furan ring and a chloroaniline moiety, which are crucial for its biological activity.

Data

The compound's molecular formula and weight are essential for understanding its reactivity and interactions. While specific numerical data were not provided in the sources, structural analysis typically involves computational modeling and experimental validation through techniques such as X-ray crystallography.

Chemical Reactions Analysis

Reactions

CCG-257081 primarily acts through competitive inhibition mechanisms involving its target proteins. The binding affinity to pirin, a key protein in the Rho/MRTF signaling pathway, has been quantified using isothermal titration calorimetry, revealing dissociation constants (K_D) of 8.5 µM for CCG-257081 .

Technical Details

The interaction between CCG-257081 and pirin involves hydrogen bonding mediated by water molecules coordinated to iron within the protein structure. This highlights the importance of solvent interactions in stabilizing ligand-protein complexes.

Mechanism of Action

Process

CCG-257081 inhibits the myocardin-related transcription factor pathway by disrupting the nuclear localization of MRTF proteins. This action leads to reduced transcriptional activation of genes associated with cell proliferation and migration in melanoma cells .

Data

Experimental studies have demonstrated that treatment with CCG-257081 results in decreased mRNA levels of MRTF target genes, confirming its role as a negative regulator in this signaling pathway .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility were not detailed in the search results, compounds like CCG-257081 are typically characterized by their solubility in organic solvents and stability under physiological conditions.

Chemical Properties

Chemical properties include reactivity profiles and stability under various pH conditions. The presence of functional groups such as furan and chloroaniline suggests potential reactivity with electrophiles or nucleophiles, which can be explored further through experimental assays.

Applications

Scientific Uses

CCG-257081 has significant potential in cancer research, particularly for treating melanoma resistant to conventional therapies. Its ability to inhibit the Rho/MRTF pathway makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments like vemurafenib . Additionally, ongoing research into its mechanism may lead to novel therapeutic strategies targeting other malignancies influenced by similar pathways.

Introduction to CCG-257081

CCG-257081 (CAS# 1922098-90-5), a chemically optimized small molecule designated as MRTF/SRF-IN-1, represents a significant advancement in targeting pathological signaling cascades. This nipecotic acid derivative exhibits potent inhibition of the Rho/MRTF/SRF (myocardin-related transcription factor/serum response factor) pathway—a master regulator of cytoskeletal dynamics and fibrogenic/metastatic gene expression. With a molecular weight of 473.87 g/mol and the chemical formula C₂₄H₁₉ClF₃N₃O₂, its development stems from systematic structure-activity relationship (SAR) studies aimed at enhancing metabolic stability and target affinity over earlier analogs like CCG-1423 and CCG-203971 [2] [4]. Its therapeutic relevance spans fibrotic diseases and oncology, validated through robust preclinical models demonstrating efficacy in suppressing fibroblast activation and overcoming cancer drug resistance [1] [3] [6].

Molecular Target Identification: Rho/MRTF/SRF Signaling Pathway

CCG-257081 exerts its primary effects through high-affinity binding to pirin, an iron-sensitive nuclear co-transcription factor. Target identification employed an unbiased proteomics approach using an immobilized analog (CCG-222740) for affinity pulldown in HEK-293T cell lysates. Pirin emerged as the top candidate with 5-fold enrichment (p = 1.3 × 10⁻¹³) over background proteins [2]. Biophysical validation confirmed direct binding:

  • Isothermal Titration Calorimetry (ITC): Demonstrated submicromolar affinity (KD ~1.2 μM) for pirin.
  • X-ray Crystallography: Revealed binding within pirin’s hydrophobic cleft, inducing conformational changes that disrupt interactions with transcription factors like BCL3 and NFI/CTF1 [2] [6].

Pirin’s modulation of the Rho/MRTF/SRF pathway occurs indirectly. By sequestering pirin, CCG-257081 inhibits:

  • MRTF-A nuclear translocation, preventing SRF complex formation on serum response elements (SREs).
  • TGF-β-induced profibrotic gene expression (e.g., ACTA2, CTGF) in dermal fibroblasts [2] [3].
  • Rho GTPase-driven cytoskeletal remodeling, critical for myofibroblast differentiation and cancer cell motility [2] [8].

Table 1: Key CCG Compounds and Their Target Affinities [2] [5]

CompoundBinding Affinity (KD)Primary TargetFunctional Distinction
CCG-257081 (Racemate)1.2 μM (ITC)PirinOptimized metabolic stability; dual antifibrotic/anticancer activity
CCG-2227404.3 μMPirinHigher affinity but lower metabolic stability
CCG-258531>100 μMUndeterminedInactive in functional assays
CCG-203971Not quantifiedUndeterminedEarlier lead with in vivo efficacy

Structural Classification as a Small-Molecule Inhibitor

CCG-257081 belongs to the aryl piperidine-3-carboxamide chemical class. Its structure comprises:

  • A central piperidine ring with 5,5-difluoro substitution enhancing metabolic resistance.
  • N-(4-chlorophenyl)carboxamide moiety promoting hydrophobic interactions.
  • 3-fluoro-5-(pyridin-4-yl)benzoyl group enabling π-stacking with pirin’s binding pocket [1] [5].

Critical physicochemical properties include:

  • LogP (XLogP3): 4.3, indicating moderate lipophilicity.
  • Hydrogen bond donors/acceptors: 1 and 6, respectively.
  • Solubility: >50 mg/mL in DMSO; stable in dimethyl sulfoxide (DMSO) stock solutions for >3 years at -20°C [1] [5] .

SAR insights from precursor compounds informed its design:

  • Replacement of N-alkoxybenzamide (CCG-1423) with nipecotic acid minimized toxicity.
  • Introduction of difluoropiperidine improved pharmacokinetics by reducing oxidative metabolism.
  • The S-enantiomer exhibits superior pirin binding (IC₅₀ = 1 μM) versus the R-form (IC₅₀ = 8 μM) in fluorescence polarization assays [2] [6].

Table 2: Physicochemical and Biochemical Properties of CCG-257081 [1] [4] [5]

PropertyValue
Molecular FormulaC₂₄H₁₉ClF₃N₃O₂
Exact Mass473.1118 g/mol
SMILESO=C(C1CN(C(C2=CC(F)=CC(C3=CC=NC=C3)=C2)=O)CC(F)(F)C1)NC4=CC=C(Cl)C=C4
Purity>98% (HPLC)
Solubility (DMSO)105.51 mM (50 mg/mL)
Pirin Binding AffinityKD = 1.2 μM (ITC)
Stability>3 years at -20°C (desiccated)

Therapeutic Potential in Fibrosis and Oncology

Fibrosis Applications

CCG-257081 disrupts myofibroblast differentiation and extracellular matrix deposition via MRTF/SRF inhibition. Key evidence includes:

  • In vitro: Reduced TGF-β-induced α-SMA (ACTA2) and CTGF mRNA in human lung fibroblasts (IC₅₀ = 4 μM and 15 μM, respectively) [3].
  • In vivo:
  • Prevention of bleomycin-induced dermal/lung fibrosis in mice (100 mg/kg, oral). Treated animals showed:
  • Normalized lung hydroxyproline content (collagen surrogate).
  • Reduced plasminogen activator inhibitor-1 (PAI-1) in bronchoalveolar lavage fluid.
  • Weight gain versus weight loss with nintedanib or prednisolone [1] [3].
  • Superior efficacy to nintedanib in histological fibrosis scores and anti-inflammatory markers [3].

Oncology Applications

The compound overcomes therapy resistance in aggressive cancers:

  • Melanoma:
  • Resensitized vemurafenib (BRAF inhibitor)-resistant YUMMER melanoma cells to apoptosis (caspase-3/7 activation; PARP cleavage).
  • Prevented resistance emergence in parental lines when co-administered with vemurafenib (IC₅₀ = 1 μM for S-enantiomer) [6] [8].
  • Mechanistic synergy:
  • Targets "pre-resistant" cell populations via pirin-dependent apoptosis.
  • Downregulates immune checkpoint proteins (PD-L1, CTLA-4) in resistant tumors [6] [8].

Table 3: Efficacy of CCG-257081 in Preclinical Disease Models [1] [3] [6]

Disease ModelKey FindingsDosage/Route
Bleomycin Lung Fibrosis↓ Hydroxyproline to naïve levels; ↓ PAI-1; ↑ body weight vs. controls100 mg/kg (oral, daily)
Dermal Fibrosis↓ Dermal thickness; ↓ collagen density; prevention of fibroblast activation30–100 mg/kg (IP/oral)
Melanoma (Resistant)↓ Viable cells by 80%; ↑ caspase-3/7; blocks colony formation10 μM (in vitro)
Melanoma (Prevention)Eliminated vemurafenib-resistant colonies in combinatorial treatment5–10 μM + vemurafenib

Properties

CAS Number

1922098-90-5

Product Name

CCG-257081

IUPAC Name

N-(4-chlorophenyl)-5,5-difluoro-1-(3-fluoro-5-pyridin-4-ylbenzoyl)piperidine-3-carboxamide

Molecular Formula

C24H19ClF3N3O2

Molecular Weight

473.9 g/mol

InChI

InChI=1S/C24H19ClF3N3O2/c25-19-1-3-21(4-2-19)30-22(32)18-12-24(27,28)14-31(13-18)23(33)17-9-16(10-20(26)11-17)15-5-7-29-8-6-15/h1-11,18H,12-14H2,(H,30,32)

InChI Key

BEDJWRJGMARXLZ-UHFFFAOYSA-N

SMILES

O=C(C1CN(C(C2=CC(F)=CC(C3=CC=NC=C3)=C2)=O)CC(F)(F)C1)NC4=CC=C(Cl)C=C4

Solubility

Soluble in DMSO

Synonyms

CCG-257081; CCG 257081; CCG257081;

Canonical SMILES

C1C(CN(CC1(F)F)C(=O)C2=CC(=CC(=C2)C3=CC=NC=C3)F)C(=O)NC4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.